molecular formula C12H10F3N3O B13221706 5-(Azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-(Azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B13221706
M. Wt: 269.22 g/mol
InChI Key: XFYNKPUNAJFBAL-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an azetidine ring, a trifluoromethyl-substituted phenyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzohydrazide with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with sodium azide to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxadiazole derivatives.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted azetidine and oxadiazole derivatives.

Scientific Research Applications

5-(Azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(Trifluoromethyl)phenyl-1,2,4-oxadiazole: Lacks the azetidine ring, affecting its reactivity and applications.

Uniqueness

5-(Azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both the azetidine ring and the trifluoromethyl-substituted phenyl group, which confer distinct chemical reactivity and potential bioactivity. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10F3N3O

Molecular Weight

269.22 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C12H10F3N3O/c13-12(14,15)9-3-1-2-7(4-9)10-17-11(19-18-10)8-5-16-6-8/h1-4,8,16H,5-6H2

InChI Key

XFYNKPUNAJFBAL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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